1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5/c25-19-20(26)24(14-4-2-1-3-5-14)9-8-23(19)11-17-21-18(22-29-17)13-6-7-15-16(10-13)28-12-27-15/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUIFCQAPLPXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=CN(C(=O)C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the benzodioxole and oxadiazole units: This step often employs a palladium-catalyzed cross-coupling reaction.
Formation of the tetrahydropyrazine-dione core: This can be synthesized via a cyclization reaction involving a diketone and an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzodioxole moiety, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
Antifungal Activity
Research indicates that oxadiazole derivatives exhibit significant antifungal properties. For example, studies have shown that related compounds can inhibit the growth of various fungal pathogens such as Candida albicans and Aspergillus niger. The incorporation of the benzodioxole group enhances the antifungal efficacy by possibly interacting with fungal cell membranes or metabolic pathways .
Table 1: Antifungal Activity of Related Oxadiazole Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 25 μg/mL |
| Compound B | Aspergillus niger | 50 μg/mL |
| Compound C | Rhizoctonia solani | 30 μg/mL |
Antibacterial Properties
The compound also shows promise as an antibacterial agent. Various studies have reported that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate to high efficacy .
Table 2: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 20 μg/mL |
| Compound E | Escherichia coli | 15 μg/mL |
| Compound F | Pseudomonas aeruginosa | 30 μg/mL |
Neuropharmacological Applications
Emerging research suggests that oxadiazoles may play a role in neuropharmacology. Studies have indicated that certain derivatives can act as agonists at benzodiazepine receptors, which are crucial for the modulation of anxiety and seizure activity. The introduction of specific substituents on the oxadiazole ring has been linked to enhanced anticonvulsant activity .
Case Study: Benzodiazepine Receptor Agonists
A study focused on synthesizing novel oxadiazole derivatives found that some compounds exhibited significant anticonvulsant effects in animal models. For example, one derivative showed comparable efficacy to diazepam in pentylenetetrazole-induced seizure models .
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Structural Features:
- 1,2,4-Oxadiazole Core : Imparts rigidity and metabolic resistance, common in bioactive molecules .
- Benzodioxole Substituent : Enhances lipophilicity and may influence receptor binding .
- Tetrahydropyrazine-2,3-dione : A cyclic urea derivative linked to neuropharmacological activity (e.g., anticonvulsants) .
Synthetic routes typically involve multi-step heterocyclization, as seen in analogous oxadiazole derivatives (e.g., coupling of hydroxyimidamides with carboxylic acids under reflux conditions) . Characterization via NMR, IR, and mass spectrometry ensures structural fidelity .
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations :
Physicochemical Properties
- Solubility : The benzodioxole group may increase lipophilicity compared to polar substituents (e.g., trifluoromethyl) .
- Crystal Packing : Analogues like exhibit weak C–H⋯N hydrogen bonds, stabilizing the lattice . The target compound’s benzodioxole could enhance π-stacking, affecting crystallinity .
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule featuring a benzodioxole moiety and an oxadiazole ring. Its unique structure suggests potential biological activities that warrant investigation. This article compiles and analyzes existing research on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H14N4O3 |
| Molecular Weight | 286.29 g/mol |
| CAS Number | 1000932-94-4 |
Pharmacological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize key findings related to the biological activity of the target compound.
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines through multiple pathways. For instance, studies have reported that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The inhibition of matrix metalloproteinases (MMPs) has been particularly noted as a mechanism through which the compound may exert its anti-inflammatory effects .
Study 1: Anticancer Efficacy
A study conducted on various 1,2,4-oxadiazole derivatives , including our compound of interest, revealed that several derivatives exhibited significant antiproliferative activity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .
Study 2: Anti-inflammatory Mechanism
In another study focusing on MMP inhibition, compounds similar to our target were tested for their ability to reduce MMP activity in lung adenocarcinoma models. Results showed that these compounds not only inhibited MMPs but also reduced tumor invasiveness .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of This compound , it is essential to compare it with other known oxadiazole derivatives.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A (similar oxadiazole) | Anticancer | 10 |
| Compound B (another oxadiazole derivative) | Anti-inflammatory | 15 |
| Target Compound | Anticancer & Anti-inflammatory | TBD |
Q & A
Q. What are the established synthetic routes for this compound, and what methodological considerations ensure high yield and purity?
The synthesis involves cyclocondensation of intermediates like N'-benzoyl-carbohydrazides in phosphorous oxychloride, followed by hydrolysis and alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles . Key considerations include:
- Reagent stoichiometry : Excess POCl₃ ensures complete cyclization of the carbohydrazide intermediate.
- Temperature control : Boiling POCl₃ (~105–110°C) minimizes side reactions.
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures removes unreacted alkylating agents . Characterization via ¹H NMR and elemental analysis confirms structural integrity .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- ¹H NMR : Identifies protons in the benzodioxolyl and oxadiazolyl groups (e.g., singlet for oxadiazole protons at δ 8.1–8.3 ppm) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and detects impurities.
- Elemental microanalysis : Ensures ≤0.4% deviation in C, H, N content .
Q. What preliminary biological screening data exist for this compound?
Agar diffusion assays ("well method") show antimicrobial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to metronidazole (15–18 mm) . Activity correlates with the presence of the 3-aryl-1,2,4-oxadiazolylmethyl substituent, suggesting a structure-dependent mechanism .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance scalability for structure-activity relationship (SAR) studies?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent optimization : Replace POCl₃ with safer alternatives (e.g., PCl₃ in DMF) while monitoring reaction kinetics via HPLC .
- Automated alkylation : Use flow chemistry to control reaction time/temperature for reproducible alkylation steps .
Q. How should researchers address contradictions in antimicrobial activity data across studies?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in inoculum size or agar composition .
- Structural analogs : Compare activity of derivatives lacking the benzodioxole moiety to isolate pharmacophoric groups .
- Membrane permeability assays : Quantify compound uptake in bacterial cells using fluorescent probes (e.g., ethidium bromide) to confirm target engagement .
Q. What computational and experimental strategies elucidate the mechanism of action?
- Molecular docking : Model interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina; prioritize residues within 4 Å of the oxadiazole ring .
- Resistance studies : Serial passage assays with sub-MIC concentrations identify mutations in target genes (e.g., folA), validated via whole-genome sequencing .
- Metabolomics : LC-MS/MS profiles bacterial metabolites (e.g., folate intermediates) post-treatment to map metabolic disruption .
Q. How can physicochemical properties (e.g., solubility, pKa) be characterized to improve bioavailability?
- Potentiometric titration : Determine pKa using tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) .
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption with Caco-2 cell monolayers .
- LogP calculation : Use shake-flask method with octanol/water partitioning; target values <3 to enhance membrane permeability .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Function | Reference |
|---|---|---|
| N'-Benzoyl-5-methyl-2,4-dioxo-3-phenyl-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide | Cyclization precursor | |
| 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles | Alkylating agent for N-functionalization |
Q. Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 16 ± 1.2 | Metronidazole (18 ± 1.5) |
| Escherichia coli | 15 ± 1.0 | Streptomycin (17 ± 1.3) |
| Bacillus subtilis | 14 ± 0.8 | Streptomycin (16 ± 1.0) |
| Data sourced from agar diffusion assays at 100 µg/mL . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
